(4-Chloro-3-nitrophenyl)(4-nitrophenyl)methanone
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Overview
Description
4-Chloro-3,4’-dinitro benzophenone is an organic compound with a complex structure, characterized by the presence of both chloro and nitro functional groups attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,4’-dinitro benzophenone typically involves a multi-step process. One common method includes the nitration of 4-chloro benzophenone.
Industrial Production Methods
Industrial production of 4-Chloro-3,4’-dinitro benzophenone often employs the Friedel-Crafts acylation reaction. This method involves the reaction of 4-chloro benzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,4’-dinitro benzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.
Nucleophiles: Hydroxide ions, amines, and thiols.
Major Products
Reduction Products: 4-Chloro-3,4’-diamino benzophenone.
Substitution Products: 4-Hydroxy-3,4’-dinitro benzophenone.
Scientific Research Applications
4-Chloro-3,4’-dinitro benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Mechanism of Action
The mechanism of action of 4-Chloro-3,4’-dinitro benzophenone involves its interaction with nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The electron-withdrawing nature of the nitro groups also stabilizes the intermediate formed during nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitro benzophenone: Similar structure but with one less nitro group.
4,4’-Dichlorobenzophenone: Contains two chloro groups instead of nitro groups.
3,4’-Dinitrobenzophenone: Lacks the chloro group but has two nitro groups.
Uniqueness
4-Chloro-3,4’-dinitro benzophenone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C13H7ClN2O5 |
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Molecular Weight |
306.66 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7ClN2O5/c14-11-6-3-9(7-12(11)16(20)21)13(17)8-1-4-10(5-2-8)15(18)19/h1-7H |
InChI Key |
JKIBKUVDIOBWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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